molecular formula C6H9NO2 B2998643 (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1212105-25-3; 1212822-57-5

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B2998643
CAS No.: 1212105-25-3; 1212822-57-5
M. Wt: 127.143
InChI Key: QWFCVBMSMZUVFU-SCDXWVJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound characterized by its unique structural framework. This compound is notable for its rigid bicyclic structure, which imparts distinct chemical and physical properties. It is often utilized in various fields of scientific research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a bicyclic precursor, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods: Industrial production of this compound often employs large-scale synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid is widely used in scientific research due to its versatile reactivity and stability:

Mechanism of Action

The mechanism by which (1r,5s,6r)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions often include binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The rigid bicyclic structure of the compound allows for precise interactions with these targets, enhancing its efficacy .

Comparison with Similar Compounds

Uniqueness: The presence of the nitrogen atom in this compound imparts unique reactivity and binding properties, distinguishing it from its oxygen-containing analogs and other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological targets .

Properties

CAS No.

1212105-25-3; 1212822-57-5

Molecular Formula

C6H9NO2

Molecular Weight

127.143

IUPAC Name

(1S,5R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9)/t3-,4+,5?

InChI Key

QWFCVBMSMZUVFU-SCDXWVJYSA-N

SMILES

C1C2C(C2C(=O)O)CN1

solubility

not available

Origin of Product

United States

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